3-(benzenesulfonyl)-N-benzylpropanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-13-14-7-3-1-4-8-14)11-12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDDNZOGNIGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-benzylpropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amide nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N-benzylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Discovery Applications
The compound is significant in drug discovery, particularly in the development of inhibitors targeting specific enzymes. Its sulfonamide group is known for its ability to interact with biological targets effectively.
Case Study: Carbonic Anhydrase Inhibitors
- Research has demonstrated that derivatives of benzenesulfonamides, including 3-(benzenesulfonyl)-N-benzylpropanamide, can act as potent inhibitors of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, making it a target for therapeutic interventions in conditions like glaucoma and obesity .
Table 1: Summary of Biological Activities
Synthetic Chemistry Applications
In synthetic chemistry, 3-(benzenesulfonyl)-N-benzylpropanamide serves as an intermediate in the synthesis of more complex molecules. Its versatility allows for various modifications that can lead to novel compounds with enhanced properties.
Synthetic Pathways
- The compound can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with benzylamine and subsequent modifications to introduce different functional groups. This adaptability makes it a valuable building block in organic synthesis .
Table 2: Synthetic Routes and Yields
| Step Description | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Reaction with benzenesulfonyl chloride | 70 | THF, room temperature | |
| Coupling with pyridin-3-ylboronic acid | 90 | Dioxane:H2O, nitrogen atmosphere |
Biological Evaluations
Beyond its synthetic utility, 3-(benzenesulfonyl)-N-benzylpropanamide has been evaluated for its biological activities, particularly against various bacterial strains.
Antibacterial Activity
- Studies have shown that compounds derived from this structure exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the benzene ring have been correlated with increased potency against strains such as Staphylococcus aureus and E. coli .
Table 3: Antibacterial Efficacy
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Table 2: Antimicrobial Activity of Selected Analogues
Key Findings :
- Potency Against Gram-Positive Bacteria : N-(Benzenesulfonyl)-3-cyclohexylpropanamide exhibits strong bactericidal activity (MIC = 8 µg/mL) against MRSA and S. epidermidis, with low MBC/MIC ratios indicating minimal microbial tolerance .
- Fungal Synergism : The benzodioxol analogue in acts as a synergist with fluconazole against resistant C. albicans, though direct MIC/MBC data are unavailable.
- Role of Lipophilicity : The cyclohexyl group in enhances membrane penetration, while the cinnamamide derivative’s conjugated system may improve target binding .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of 3-(Benzenesulfonyl)-N-benzylpropanamide vs. Analogues
Analysis :
- Solubility : The benzothiazole analogue has higher hydrogen bond acceptors (7 vs. 5), likely reducing aqueous solubility compared to the parent compound.
- Metabolic Stability : N-Benzylpropanamide (BPA) , lacking the sulfonyl group, shows lower molecular weight and higher hydrophilicity, suggesting faster clearance.
Biological Activity
3-(Benzenesulfonyl)-N-benzylpropanamide is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its implications in cancer and antimicrobial therapies. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-(benzenesulfonyl)-N-benzylpropanamide includes a benzenesulfonyl group attached to a benzyl-substituted propanamide backbone. This unique combination of functional groups contributes to its chemical reactivity and biological activity.
The primary mechanism of action for 3-(benzenesulfonyl)-N-benzylpropanamide involves inhibition of specific enzymes, particularly carbonic anhydrase. By binding to the active site of the enzyme, it obstructs its function, which can lead to significant biological effects such as tumor suppression and antimicrobial activity .
Anticancer Properties
Research indicates that 3-(benzenesulfonyl)-N-benzylpropanamide exhibits anticancer properties . It has been shown to inhibit tumor growth in various cancer cell lines. The inhibition mechanism is primarily through the blockade of metabolic pathways essential for cancer cell proliferation.
Case Study Example:
In a study involving human breast cancer cell lines, treatment with varying concentrations of 3-(benzenesulfonyl)-N-benzylpropanamide resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
This compound also displays antimicrobial activity against several bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The above table summarizes the MIC values observed in studies assessing the antimicrobial efficacy of 3-(benzenesulfonyl)-N-benzylpropanamide.
Synthesis and Industrial Applications
The synthesis of 3-(benzenesulfonyl)-N-benzylpropanamide typically involves a nucleophilic substitution reaction between benzenesulfonyl chloride and N-benzylpropanamide under basic conditions. This method is scalable for industrial production, utilizing continuous flow reactors to enhance yield and purity.
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds like benzenesulfonamide and N-benzylpropanamide reveal that while these compounds share some inhibitory properties, the unique combination of functional groups in 3-(benzenesulfonyl)-N-benzylpropanamide imparts distinct biological activities that are not present in the simpler analogs.
Comparison Table: Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-(Benzenesulfonyl)-N-benzylpropanamide | High | Moderate |
| Benzenesulfonamide | Low | Low |
| N-benzylpropanamide | None | Low |
Q & A
Q. Characterization :
- Purity Analysis : Use HPLC (>95% purity) and thin-layer chromatography (TLC) for reaction monitoring .
- Structural Confirmation : Employ -NMR and -NMR to verify sulfonyl and benzyl moieties. Mass spectrometry (HRMS) confirms molecular weight .
Basic: How is the biological activity of 3-(benzenesulfonyl)-N-benzylpropanamide evaluated in antimicrobial studies?
Answer:
- Antifungal Assays : Test against Candida albicans (including fluconazole-resistant strains) using broth microdilution (CLSI M27-A3 guidelines). Measure minimum inhibitory concentrations (MICs) and synergy with fluconazole via checkerboard assays .
- Bacterial Screening : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models. Dose-dependent responses are quantified with time-kill curves .
- Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) using MTT assays to ensure selectivity .
Advanced: How do structural modifications influence the bioactivity of benzenesulfonyl propanamide derivatives?
Answer:
- SAR Studies :
- Benzyl Group Substitutions : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF) enhances antifungal potency by 4-fold .
- Sulfonyl Modifications : Introducing a 4-chlorobenzenesulfonyl group improves membrane permeability, as shown in logP calculations (from 2.1 to 3.4) .
- Rational Design : Use molecular docking (e.g., CYP51 enzyme in Candida) to predict binding affinity. Derivatives with extended alkyl chains show improved hydrophobic interactions .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Solubility Variability : The compound’s solubility (41.7 µg/mL at pH 7.4) affects bioavailability. Use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%) in assays.
- Strain-Specific Resistance : For C. albicans, upregulation of efflux pumps (e.g., CDR1) reduces intracellular accumulation. Quantify gene expression via qPCR .
- Experimental Design : Standardize inoculum size (1–5 × 10 CFU/mL) and incubation time (48 hrs) to minimize variability .
Advanced: What is the proposed mechanism of action against fungal pathogens?
Answer:
- Synergy with Azoles : The compound disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis (CYP51 activity reduced by 60% at 10 µM) and enhances fluconazole uptake .
- Reactive Oxygen Species (ROS) : Induces ROS accumulation in C. albicans, leading to apoptosis (2.5-fold increase in caspase activity) .
Advanced: How can solubility limitations be addressed in formulation studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the propanamide backbone, increasing aqueous solubility by 20-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm), achieving sustained release over 72 hours .
- pH Adjustment : Use citrate buffer (pH 4.5) to improve solubility for in vivo pharmacokinetics (AUC increased by 35%) .
Advanced: What resistance mechanisms are observed in pathogens exposed to this compound?
Answer:
- Efflux Pump Overexpression : C. albicans upregulates ABC transporters (e.g., CDR1/2), reducing intracellular drug levels. Combat with efflux inhibitors like verapamil .
- Target Mutation : Mutations in CYP51 (Y132H) decrease binding affinity. Monitor via whole-genome sequencing of resistant isolates .
Advanced: What combinatorial strategies enhance efficacy in preclinical models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
